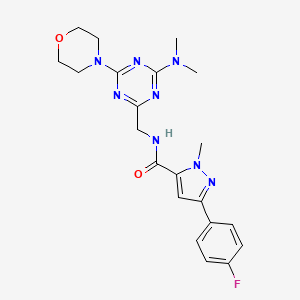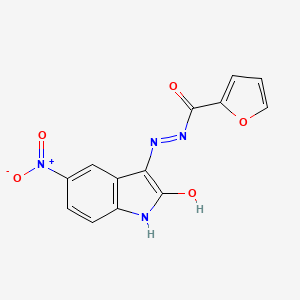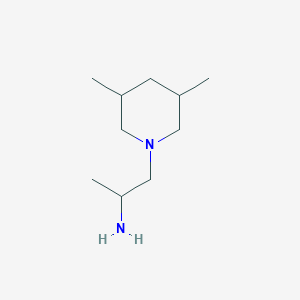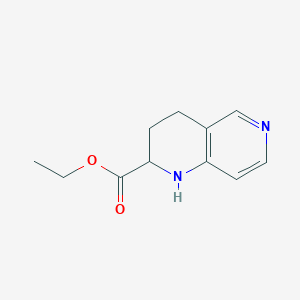
Ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-vinyl-1,2,4-triazines with primary or secondary propargylamines via aza-Michael and hetero-Diels–Alder reactions . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic naphthyridines.
Reduction: Reduction reactions can convert it into different tetrahydro derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level . The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparación Con Compuestos Similares
Ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1,5-naphthyridine: Similar in structure but differs in the position of nitrogen atoms.
1,2,3,4-Tetrahydroquinoline: Another nitrogen-containing heterocycle with different biological activities.
1,2,3,4-Tetrahydroisoquinoline: Known for its use in the synthesis of alkaloids and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Propiedades
IUPAC Name |
ethyl 1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-4-3-8-7-12-6-5-9(8)13-10/h5-7,10,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFQRTNWRRGSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C(N1)C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2554552.png)
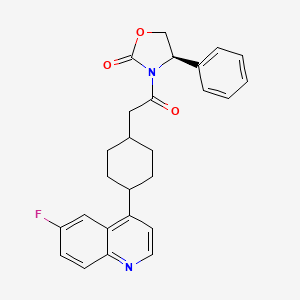
![1-(5-Chloro-2-methoxyphenyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2554554.png)
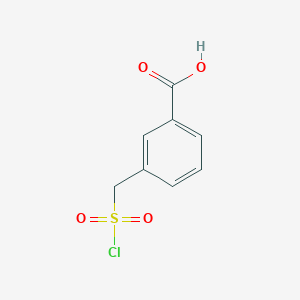
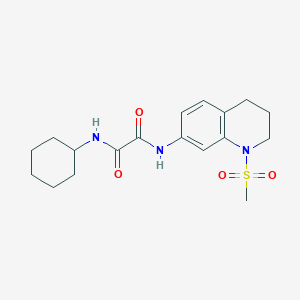
![3-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2554559.png)
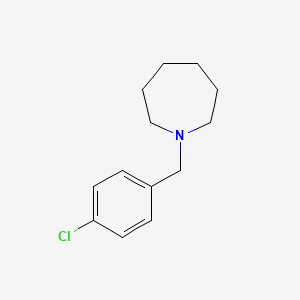
![5-Methyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2554561.png)
![[4-(Benzenesulfonyl)-1-piperazinyl]-(1-piperidinyl)methanone](/img/structure/B2554563.png)
![(E)-4-(Dimethylamino)-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]but-2-enamide](/img/structure/B2554564.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B2554565.png)
